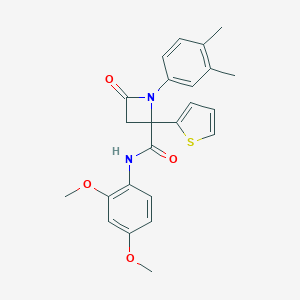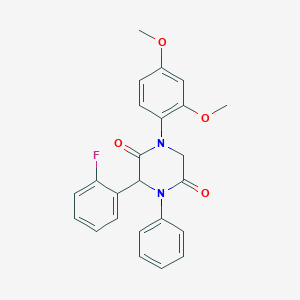![molecular formula C26H26FN3O2 B242516 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione](/img/structure/B242516.png)
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
TAK-659 works by irreversibly binding to the cysteine residue in the active site of BTK, thereby inhibiting its activity. This leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of cell survival and proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to reduce the severity of autoimmune disorders, such as rheumatoid arthritis and lupus, in animal models. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity towards BTK, which reduces the risk of off-target effects. However, the irreversible binding of TAK-659 to BTK may limit its use in certain applications, such as in the treatment of acute conditions where the drug can be rapidly cleared from the body.
Direcciones Futuras
There is significant interest in developing TAK-659 as a potential therapeutic agent for the treatment of various diseases. Future research may focus on optimizing the pharmacokinetic properties of TAK-659, identifying potential drug-drug interactions, and exploring its use in combination therapy with other agents. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in clinical trials.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its specificity towards BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. Future research may focus on optimizing its properties and exploring its use in combination therapy with other agents.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 3,4-diaminophenyl with 2,4-dimethylbenzaldehyde, 2-fluorobenzaldehyde, and 2,5-dimethylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and differentiation, which is crucial in the development of several diseases.
Propiedades
Fórmula molecular |
C26H26FN3O2 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26FN3O2/c1-17-9-14-22(18(2)15-17)30-24(31)16-29(23-8-6-5-7-21(23)27)26(32)25(30)19-10-12-20(13-11-19)28(3)4/h5-15,25H,16H2,1-4H3 |
Clave InChI |
QPGTZIXJXVJGBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)N(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


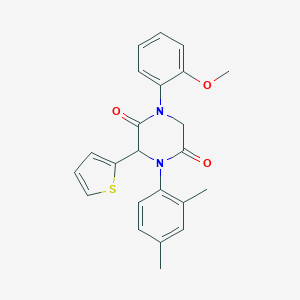

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
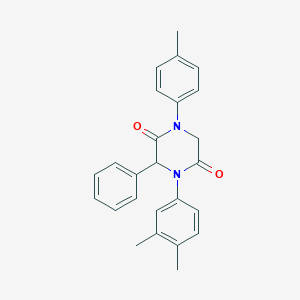
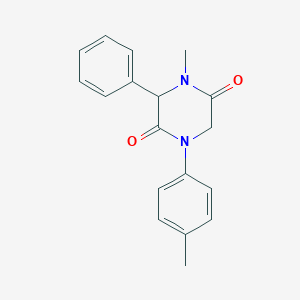
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
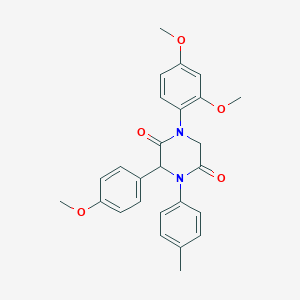
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)


![4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B242455.png)
![1-(2,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242456.png)
